molecular formula C9H16O B14445103 2,4,4-Trimethylhexa-1,5-dien-3-ol CAS No. 77963-77-0

2,4,4-Trimethylhexa-1,5-dien-3-ol

Cat. No.: B14445103
CAS No.: 77963-77-0
M. Wt: 140.22 g/mol
InChI Key: WUHHGNKOMQWYHW-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexa-1,5-dien-3-ol: is an organic compound with the molecular formula C9H16O . It is a derivative of hexadiene, characterized by the presence of three methyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylhexa-1,5-dien-3-ol typically involves the reaction of methylpropenal with magnesium in the presence of specific catalysts . The reaction conditions include controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:

    Reactants: Methylpropenal and magnesium.

    Catalysts: Specific catalysts to facilitate the reaction.

    Conditions: Controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,4-Trimethylhexa-1,5-dien-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethylhexa-1,5-dien-3-ol stands out due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity.

Properties

CAS No.

77963-77-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,4,4-trimethylhexa-1,5-dien-3-ol

InChI

InChI=1S/C9H16O/c1-6-9(4,5)8(10)7(2)3/h6,8,10H,1-2H2,3-5H3

InChI Key

WUHHGNKOMQWYHW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(C)(C)C=C)O

Origin of Product

United States

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